molecular formula C19H30O7 B13405265 (6R,9R)-3-Oxo-alpha-ionol glucoside CAS No. 77699-19-5

(6R,9R)-3-Oxo-alpha-ionol glucoside

Cat. No.: B13405265
CAS No.: 77699-19-5
M. Wt: 370.4 g/mol
InChI Key: SZOPSAFLRCYJCX-ITEOXOHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L44P5PQ3UZ is a natural product found in Agastache rugosa and Rosa rugosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77699-19-5

Molecular Formula

C19H30O7

Molecular Weight

370.4 g/mol

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-7,11,13-18,20,22-24H,8-9H2,1-4H3/b6-5+/t11-,13+,14-,15-,16+,17-,18-/m1/s1

InChI Key

SZOPSAFLRCYJCX-ITEOXOHJSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@H]1/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Phytochemical Complexity of Rosa rugosa: Discovery, Isolation, and Identification of Novel Glucosides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Rosa rugosa Thunb. (Rugosa rose) has long been utilized in Eastern Asia as a premium source of rose oil and a functional botanical matrix ()[1]. However, beyond its volatile terpenoids, the flower buds harbor a complex matrix of water-soluble glycosides with profound neuroprotective and antioxidant properties[1][2]. Recent phytochemical investigations have achieved significant breakthroughs, notably the discovery of novel depside glucosides (rosarugosides A–F) and the first-time isolation of specific ionone glucosides, including Linarionoside A, from this species[1][2].

As a Senior Application Scientist, I approach the discovery of these glucosides not merely as a screening exercise, but as a systematic deconstruction of a biological matrix. This whitepaper details the rigorous, self-validating methodologies required to isolate, structurally elucidate, and biologically validate these rare ionone and depside glucosides.

Strategic Extraction and Fractionation

The isolation of highly polar, water-soluble glucosides from a complex plant matrix requires a targeted polarity-gradient approach.

Causality of Experimental Choices: Hot water extraction is utilized to efficiently rupture cellular matrices and release polar glycosides, mimicking traditional decoction methods[1]. However, this co-extracts polymeric tannins and polysaccharides. By subsequently partitioning the extract with solvents of increasing polarity (n-hexane → chloroform → ethyl acetate → n-butanol), we systematically strip away lipophilic waxes and aglycones. The ethyl acetate and n-butanol fractions selectively enrich the intermediate-polarity depside and ionone glucosides[3].

Step-by-Step Methodology:

  • Extraction: Reflux 1.0 kg of dried R. rugosa flower buds in 10 L of distilled water at 90°C for 3 hours. Filter and lyophilize the aqueous extract[1].

  • Partitioning: Suspend the lyophilized extract in H₂O and partition sequentially with equal volumes of n-hexane, chloroform, ethyl acetate, and n-butanol[3].

  • Self-Validation Check: Subject aliquots of the EtOAc and n-BuOH fractions to rapid LC-MS profiling. The presence of target masses (e.g., m/z corresponding to glycosylated depsides or ionones) validates the enrichment step before committing to preparative chromatography, preventing the blind loss of low-abundance targets.

  • Size Exclusion Chromatography: Load the enriched fraction onto a Sephadex LH-20 column. Elute with a gradient of MeOH-H₂O. This step separates compounds based on molecular size and mild hydrophobic interactions, effectively removing residual polymeric tannins[3].

  • Preparative HPLC: Purify the target sub-fractions using a preparative ODS C18 column, eluting with an optimized Acetonitrile-Water gradient (e.g., 10% to 40% ACN over 45 mins) monitored at 210 nm and 254 nm[3].

IsolationWorkflow A Rosa rugosa Flower Buds B Hot Water Extraction (90°C, 3 hrs) A->B C Liquid-Liquid Partitioning (Hexane → EtOAc → n-BuOH) B->C D n-BuOH / EtOAc Fractions (Glucoside Enriched) C->D E Sephadex LH-20 Chromatography (Size Exclusion) D->E F Preparative HPLC (ODS C18) (Hydrophobic Separation) E->F G Pure Ionone & Depside Glucosides (e.g., Linarionoside A) F->G

Step-by-step extraction and chromatographic isolation workflow for R. rugosa glucosides.

Structural Elucidation: Decoding the Glycosidic Architecture

Identifying a novel structure requires a multi-orthogonal analytical approach. The protocol must be self-validating: the molecular formula derived from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) must perfectly satisfy the degrees of unsaturation calculated from the ¹³C NMR carbon types, and the Heteronuclear Multiple Bond Correlation (HMBC) data must close the ring systems without contradicting Nuclear Overhauser Effect (NOESY) spatial proximities.

Step-by-Step Methodology:

  • Mass Spectrometry: Analyze the purified isolate via HR-ESI-MS in positive/negative ion modes to establish the exact molecular weight and elemental formula[1][3].

  • NMR Spectroscopy: Dissolve the compound in CD₃OD. Acquire 1D NMR (¹H, ¹³C) to identify the number of protons and carbons. Acquire 2D NMR (COSY, HSQC, HMBC) to map the carbon-hydrogen framework. For instance, an anomeric proton signal around δH 4.3–4.8 (d, J = 7.5–8.0 Hz) strongly indicates a β-configured glucopyranosyl moiety ()[3].

  • Acid Hydrolysis for Absolute Configuration:

    • Hydrolyze 2 mg of the isolate in 1N HCl at 80°C for 2 hours.

    • Extract the aglycone with ethyl acetate.

    • React the aqueous layer (containing the free sugar) with L-cysteine methyl ester hydrochloride, followed by o-tolyl isothiocyanate.

    • Analyze the resulting thiocarbamoyl thiazolidine derivatives via Gas Chromatography (GC). Co-injection with standard D-glucose derivatives confirms the absolute configuration of the sugar moiety.

Quantitative Data & Phytochemical Profiling

The systematic application of the above protocols to R. rugosa has yielded several critical compounds, summarized in the table below.

Compound NameChemical ClassIdentification TechniquesPrimary Biological Activity
Rosarugoside A–C Novel Depside GlucosidesHR-ESI-MS, 1D/2D-NMRMK-801 Sensorimotor gating rescue
Rosarugoside F Novel Depside GlucosideHR-ESI-MS, 1D/2D-NMRAntioxidant (ABTS/DPPH scavenging)
Linarionoside A Ionone GlucosideNMR, Acid HydrolysisNeuroprotective / Antioxidant
2-phenylethyl-(6-O-galloyl)-β-D-glucopyranoside Phenolic GlucosideNMR, Acid HydrolysisMK-801 Sensorimotor gating rescue

Data synthesized from recent phytochemical isolations of R. rugosa flower buds[1][3].

Biological Validation: Neuroprotection and Antioxidative Pathways

The identification of a molecule is only half the battle; validating its biological relevance is paramount. The isolated glucosides from R. rugosa demonstrate compelling neuroactive properties, specifically in models of schizophrenia and sensorimotor gating deficits[1].

Causality of the Biological Model: Sensorimotor gating is the neurological process of filtering redundant environmental stimuli, commonly measured via the Prepulse Inhibition (PPI) of the acoustic startle response. Administration of MK-801, a non-competitive NMDA receptor antagonist, induces PPI deficits in mice, mimicking the sensory overload seen in schizophrenia[1]. The administration of specific R. rugosa glucosides, such as the novel depside glucosides and major phenolic glucosides, significantly improves these MK-801-induced deficits[1]. Mechanistically, these highly polar glycosides likely exert their effects through potent localized antioxidant signaling and modulation of glutamatergic transmission.

MOA A MK-801 Administration B NMDA Receptor Antagonism A->B C Sensorimotor Gating Deficit (Schizophrenia-like model) B->C F Restoration of Prepulse Inhibition (PPI) C->F Rescued by D Rosa rugosa Glucosides (Ionone / Depside) E Antioxidant & Neuroprotective Signaling D->E E->F

Pharmacological rescue of MK-801-induced sensorimotor gating deficits by R. rugosa glucosides.

Conclusion

The discovery of novel depside glucosides and the first-time isolation of ionone glucosides like Linarionoside A from Rosa rugosa underscore the untapped therapeutic potential of traditional botanicals[1]. By employing a self-validating matrix of targeted liquid-liquid partitioning, high-resolution chromatography, and orthogonal spectroscopic elucidation, researchers can confidently map the complex glycosidic architecture of these plants. These methodologies not only ensure structural accuracy but also pave the way for developing novel neuroprotective and antioxidant therapeutics.

References

  • Chang, S. W., Du, Y. E., Qi, Y., Lee, J. S., Goo, N., Koo, B. K., Bae, H. J., & Ryu, J. H. (2019). New Depsides and Neuroactive Phenolic Glucosides from the Flower Buds of Rugosa Rose (Rosa rugosa). Journal of Agricultural and Food Chemistry, 67(28), 7860–7868.[Link]

  • Dae, et al. (2025). Isolation and Characterization of a New Glycosylated Depside and Other Compounds with Antioxidant Activity from the Flower Buds of Rosa rugosa. Natural Product Communications, 20(6).[Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Acid-Catalyzed Release and Quantification of 3-Oxo-α-ionol from Glycosidic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the acid hydrolysis of glycosidically bound 3-oxo-α-ionol from plant matrices. 3-Oxo-α-ionol is a significant C13-norisoprenoid aroma compound, derived from carotenoid degradation, that contributes to the characteristic flavor profiles of various fruits, leaves, and wines.[1][2] In its natural state, it often exists as a non-volatile glycoside, acting as a latent flavor precursor.[3][4] This guide details an optimized acid hydrolysis procedure for the efficient release of the volatile aglycone, 3-oxo-α-ionol, followed by a robust liquid-liquid extraction and subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental step is explained to ensure scientific integrity and reproducibility for researchers in the fields of flavor chemistry, natural product analysis, and drug development.

Introduction: The Significance of Bound 3-Oxo-α-ionol

3-Oxo-α-ionol is a sesquiterpenoid alcohol that plays a crucial role in the aromatic profile of numerous natural products, including grapes, loquat leaves, and honey.[1][2][5] Its presence, however, is often masked as it is sequestered in the form of non-volatile glycosides.[3][4] The release of this potent aroma compound can be achieved through either enzymatic or acid-catalyzed hydrolysis of the glycosidic bond.[4][6] While enzymatic hydrolysis offers high specificity under mild conditions, acid hydrolysis provides a more cost-effective and often more practical approach for the release of 3-oxo-α-ionol, as demonstrated in studies on loquat leaves.[1] This protocol focuses on a validated acid hydrolysis method, offering a balance between efficiency and practicality for routine analysis.

The Principle of Acid Hydrolysis for Glycoside Cleavage

The acid-catalyzed hydrolysis of an O-glycoside is a two-step process initiated by the protonation of the glycosidic oxygen atom. This is followed by the departure of the aglycone (in this case, 3-oxo-α-ionol) and the formation of a resonance-stabilized carbocation on the sugar moiety. A subsequent nucleophilic attack by a water molecule on the anomeric carbon, followed by deprotonation, yields the free sugar and the liberated aglycone. The efficiency of this reaction is highly dependent on factors such as acid concentration, temperature, and reaction time. It is crucial to optimize these parameters to maximize the yield of the target aglycone while minimizing potential degradation or rearrangement reactions that can occur under harsh acidic conditions.[3][7]

Experimental Workflow and Logical Relationships

The overall experimental workflow is designed to ensure the efficient release, extraction, and accurate quantification of 3-oxo-α-ionol. The process begins with the preparation of the plant material, followed by the critical acid hydrolysis step. The liberated 3-oxo-α-ionol is then selectively extracted from the aqueous hydrolysate, and the final extract is analyzed by GC-MS.

Acid Hydrolysis Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_extraction Extraction & Purification cluster_analysis Analysis Start Plant Material (e.g., Loquat Leaves) Grind Grinding to Fine Powder Start->Grind Increase surface area Hydrolysis Acid Hydrolysis (2.0 M HCl) Grind->Hydrolysis Release of aglycone Neutralize Neutralization (e.g., NaOH) Hydrolysis->Neutralize Stop reaction LLE Liquid-Liquid Extraction (Dichloromethane) Neutralize->LLE Isolate aglycone Dry Drying of Organic Phase (Na2SO4) LLE->Dry Concentrate Solvent Evaporation Dry->Concentrate GCMS GC-MS Quantification Concentrate->GCMS Final analysis

Caption: Workflow for the release and analysis of 3-oxo-α-ionol.

Detailed Experimental Protocol

This protocol is optimized for the release of 3-oxo-α-ionol from plant material, using loquat leaves as a specific example. Researchers should validate and potentially adapt the protocol for their specific matrix.

Materials and Reagents
  • Plant Material (e.g., fresh or dried loquat leaves)

  • Hydrochloric Acid (HCl), 37%

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂), HPLC grade[8]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • 3-Oxo-α-ionol analytical standard (for calibration)

  • Internal Standard (e.g., 4-methyl-2-pentanol, for GC-MS quantification)[6]

Sample Preparation
  • Drying and Grinding: Dry fresh plant material in a ventilated oven at 40-50°C to a constant weight to prevent enzymatic degradation. Grind the dried material into a fine powder using a laboratory mill. This increases the surface area for efficient extraction and hydrolysis.

  • Extraction of Glycosides (Optional but Recommended): For cleaner samples and to reduce matrix effects, an initial extraction of the glycoside fraction can be performed.

    • Macerate the powdered plant material in methanol at a 1:10 (w/v) ratio for 24 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure.

    • Redissolve the residue in water and pass it through a C18 solid-phase extraction (SPE) cartridge to isolate the glycosides. Elute the glycosides with methanol.

Acid Hydrolysis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a known amount of the powdered plant material or the extracted glycoside fraction.

  • Acid Addition: Add 2.0 M hydrochloric acid to the flask. A solid-to-liquid ratio of 1:20 (w/v) is recommended as a starting point.

  • Hydrolysis Reaction: Heat the mixture to 80-90°C in a water bath with constant stirring for 2.5 hours.[4] These conditions have been shown to be effective for the hydrolysis of ionone glycosides.[1]

  • Cooling: After the incubation period, cool the reaction mixture to room temperature in an ice bath.

Extraction of Liberated 3-Oxo-α-ionol
  • Neutralization: Carefully neutralize the acidic hydrolysate to a pH of approximately 7.0 by the dropwise addition of a sodium hydroxide solution (e.g., 2 M NaOH). This step is crucial to prevent the degradation of the target analyte during the subsequent extraction and concentration steps.

  • Liquid-Liquid Extraction (LLE): Transfer the neutralized hydrolysate to a separatory funnel. Perform a liquid-liquid extraction with dichloromethane three times, using a solvent-to-hydrolysate ratio of 1:3 (v/v) for each extraction. Dichloromethane is an effective solvent for the extraction of moderately polar compounds like 3-oxo-α-ionol.[8][9]

  • Drying the Organic Phase: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter the dried organic extract and concentrate it to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract is analyzed by GC-MS for the identification and quantification of 3-oxo-α-ionol.

GC-MS Instrumentation and Parameters
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890A or equivalentProvides robust and reproducible separations.
Mass Spectrometer Agilent 5975C or equivalentOffers high sensitivity and selectivity for analyte identification.
Column DB-Wax or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)DB-Wax is a polar column suitable for aroma compounds. HP-5MS is a good general-purpose column.[5][10]
Injector Temperature 250°CEnsures efficient volatilization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven Temperature Program Initial temp: 70°C for 2 min, ramp at 3°C/min to 200°C, hold for 15 min.[10]A temperature ramp allows for the separation of a wide range of volatile compounds.
MS Source Temperature 230°CStandard temperature for electron ionization.
MS Quadrupole Temp 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Energy 70 eVStandard energy for electron ionization, producing reproducible mass spectra.
Scan Range m/z 40-400Covers the expected mass range of 3-oxo-α-ionol and potential fragments.
Injection Volume 1 µL (splitless mode)Maximizes the transfer of the analyte to the column for trace analysis.
Identification and Quantification
  • Identification: The identification of 3-oxo-α-ionol is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic analytical standard. The NIST library can also be used for tentative identification based on the mass spectrum.

  • Quantification: Quantification is performed using an internal standard method. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of 3-oxo-α-ionol and a constant concentration of the internal standard (e.g., 4-methyl-2-pentanol).[6] The peak area ratio of 3-oxo-α-ionol to the internal standard is plotted against the concentration of 3-oxo-α-ionol.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of the results obtained using this protocol, the following validation steps are recommended:

  • Recovery Studies: Spike a blank matrix sample with a known amount of 3-oxo-α-ionol standard before the hydrolysis step to determine the overall method recovery. This will account for any losses during hydrolysis and extraction.

  • Method Blank: Process a sample without the plant material through the entire protocol to check for any contamination from reagents or glassware.

  • Linearity and Range: Establish the linear range of the GC-MS method by analyzing a series of calibration standards.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 3-oxo-α-ionol that can be reliably detected and quantified by the analytical method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the release and quantification of 3-oxo-α-ionol from its glycosidic precursors in plant materials. By following the outlined steps for sample preparation, acid hydrolysis, extraction, and GC-MS analysis, researchers can reliably determine the concentration of this important aroma compound. The emphasis on the rationale behind each step and the inclusion of self-validating procedures ensure the trustworthiness and reproducibility of the obtained results, making this protocol a valuable tool for professionals in flavor chemistry and natural product research.

References

  • Hampel, D., Robinson, A.L., Johnson, A.J., & Ebeler, S.E. (2014). Direct hydrolysis and analysis of glycosidically bound aroma compounds in grapes and wines: Comparison of hydrolysis conditions and sample preparation methods. Australian Journal of Grape and Wine Research, 20(2), 205-214. [Link]

  • Shi, Z., et al. (2023). Glycosidically Bound Volatile Aroma Compounds in Grapes and Wine: A Review. Foods, 12(9), 1883. [Link]

  • Unknown. (n.d.). Glycosides. University of Technology, Iraq. [Link]

  • Chen, J. H., et al. (2018). Studies on the Composition and Glycoside Hydrolysis of Glycosides of 3-Oxo-ionol in Loquat Leaves. Journal of the Chinese Chemical Society, 65(1), 113-119. [Link]

  • Pani, G., et al. (2025). Exploratory Analysis of Free and Glycosidically Bound Volatile Compounds in Australian-Grown and Imported Dragon Fruit: Implications for Industry Standard Development. Foods, 14(4), 543. [Link]

  • Scent.vn. (n.d.). 3-Oxo-alpha-ionol CAS# 896107-70-3. [Link]

  • Li, Y. R., et al. (2023). Effects of glycosidase on glycoside-bound aroma compounds in grape and cherry juice. Journal of Food Science and Technology, 60(3), 859-873. [Link]

  • Unknown. (n.d.). Glycosides. SlideShare. [Link]

  • Ao, Y., et al. (2020). Four sesquiterpene glycosides from loquat (Eriobotrya japonica) leaf ameliorates palmitic acid-induced insulin resistance and lipid accumulation in HepG2 Cells via AMPK signaling pathway. PeerJ, 8, e10413. [Link]

  • Haselmair-Gosch, C., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 892299. [Link]

  • CN102140484A - Synthesis method of 3-oxo-alpha-ionol esters - Google P
  • The Good Scents Company. (n.d.). 3-oxo-alpha-ionol. [Link]

  • Jerković, I., et al. (2021). Application of the Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE) Sample Preparation Method for Fingerprinting of Honey Volatiles. Molecules, 26(8), 2235. [Link]

  • Various Authors. (2015, March 9). What is a suitable method of hydrolysis of saponin glycosides to get the sapogenin from natural products?. ResearchGate. [Link]

  • NIST. (n.d.). cis-3-Oxo-α-ionol. NIST Chemistry WebBook. [Link]

  • Unknown. (2024, March 18). Glucosyl extraction from glycogen, by acid hydrolysis (v1). Protocols.io. [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor peak shape in HPLC analysis of ionone glucosides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ionone Glucoside Analysis

Introduction: The Challenge of Analyzing Ionone Glucosides

Ionone glucosides are a fascinating class of compounds, contributing to the aromatic profiles of many plants and holding potential for various pharmacological applications.[1][2][3] Structurally, they consist of a relatively non-polar ionone aglycone attached to a highly polar sugar moiety (glycone).[4][5] This amphipathic nature presents a unique challenge in reversed-phase High-Performance Liquid Chromatography (HPLC). Achieving sharp, symmetrical peaks is frequently complicated by secondary-retention mechanisms and system-related issues, leading to poor peak shape, inaccurate quantification, and compromised resolution.

This guide provides a structured, in-depth approach to troubleshooting common peak shape problems encountered during the HPLC analysis of ionone glucosides. As your dedicated application scientist, my goal is to move beyond simple checklists and explain the underlying causality, empowering you to make informed, effective decisions in your method development and troubleshooting endeavors.

Core Troubleshooting: Diagnosing and Solving Poor Peak Shape

Poor peak shape is rarely a singular issue; it's a symptom. The most prevalent issues are peak tailing, peak fronting, and excessive peak broadening. We will address each systematically.

Q1: My ionone glucoside peaks are tailing significantly. What are the causes and how do I fix it?

Peak tailing is the most common peak shape distortion in HPLC and is particularly prevalent with polar analytes like ionone glucosides.[6][7][8] It manifests as an asymmetrical peak where the latter half is broader than the front half. The primary cause is the existence of more than one retention mechanism for the analyte, with one being a non-ideal, secondary interaction.[7]

To effectively troubleshoot, we must first determine if the problem is chemical (related to analyte-column interactions) or physical (related to the HPLC system).

The most definitive way to differentiate between chemical and physical problems is to inject a neutral, non-polar compound (e.g., toluene or uracil).

  • If the neutral marker peak also tails: The problem is physical, likely related to extra-column volume or column damage. Proceed to the "Physical Problem" solutions.

  • If the neutral marker peak is symmetrical, but your ionone glucoside peaks tail: The problem is chemical, stemming from undesirable secondary interactions between your analytes and the stationary phase. Proceed to the "Chemical Problem" solutions.[8][9]

G start Start: Peak Tailing Observed inject_neutral Inject Neutral Marker (e.g., Toluene) start->inject_neutral eval_neutral Evaluate Neutral Marker Peak Shape inject_neutral->eval_neutral physical_problem Physical Problem Identified eval_neutral->physical_problem Peak Tails chemical_problem Chemical Problem Identified eval_neutral->chemical_problem Peak is Symmetrical check_fittings Check & Correct Fittings/Tubing physical_problem->check_fittings check_column Inspect/Replace Column (Void/Frit Blockage) physical_problem->check_column optimize_ph Optimize Mobile Phase pH chemical_problem->optimize_ph change_column Select Alternative Column Chemistry chemical_problem->change_column buffer_mod Adjust Buffer Type/Concentration chemical_problem->buffer_mod

Diagram: Troubleshooting workflow for peak tailing.

The hydroxyl (-OH) groups on the glucoside moiety are prime candidates for engaging in strong, unwanted hydrogen bonding with acidic silanol (Si-OH) groups on the silica surface of the stationary phase.[6][10] These interactions act as a secondary retention mechanism, slowing a fraction of the analyte molecules and causing the characteristic tail.

1. Optimize Mobile Phase pH:

  • Causality: Bare silica has a pKa of approximately 3.5-4.5. Above this pH, silanol groups deprotonate to become negatively charged silanates (Si-O⁻), which strongly interact with polar functional groups.[7][11] By lowering the mobile phase pH, you suppress the ionization of these silanols, rendering them less interactive.

  • Protocol: Adjusting Mobile Phase pH

    • Select a Buffer: Choose a buffer effective in the desired pH range (e.g., formic acid/formate for pH 2.8-4.8, acetic acid/acetate for pH 3.8-5.8). For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[12][13]

    • Target pH: Start with a mobile phase pH of ~3.0. This is low enough to protonate most surface silanols without being overly harsh on the column.

    • Preparation: Prepare the aqueous portion of your mobile phase (e.g., 10-25 mM buffer in water). Adjust the pH using the corresponding acid (e.g., formic acid).

    • Test: Analyze your ionone glucoside standard with the pH-adjusted mobile phase and observe the peak shape.

2. Select an Appropriate Column Chemistry:

  • Causality: Not all C18 columns are created equal. Modern column chemistries are designed specifically to minimize silanol interactions. For polar analytes like glucosides, this is the most impactful change you can make.

  • Recommendations:

    • Polar-Embedded Columns: These phases have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[14] This feature promotes a layer of water near the silica surface, which shields analytes from residual silanols and makes the phase more stable in highly aqueous mobile phases.[14][15]

    • Polar-Endcapped Columns: Standard end-capping uses a small, non-polar group to cover some residual silanols.[16] Polar end-capping uses a reagent with polar functionality, providing more effective shielding for polar analytes.[17]

    • High-Purity Silica: Columns packed with modern, high-purity silica have a much lower concentration of metal contaminants, which can activate nearby silanol groups and exacerbate tailing.[18]

Column TypeMechanismAdvantage for Ionone GlucosidesDisadvantage
Traditional C18 Hydrophobic interactionWidely availableProne to silanol interactions, potential for phase collapse in >95% aqueous mobile phase.
Polar-Embedded C18 Hydrophobic + polar interaction (H-bonding)Excellent peak shape for polar compounds, stable in 100% aqueous mobile phase, offers alternative selectivity.[14][19]May have different selectivity than standard C18.
Polar-Endcapped C18 Hydrophobic interaction + surface shieldingImproved peak shape for bases and polar neutrals by masking silanols.[17][20]Shielding may be less complete than embedded phases.
Silica Hydride (ANP) Aqueous Normal Phase / Reversed-PhaseOffers tunable retention for both polar and non-polar compounds. Highly durable.[17]Requires specific mobile phase considerations (high organic to elute polar compounds).

3. Adjust Buffer Concentration and Type:

  • Causality: The buffer ions themselves can compete with the analyte for interaction with active silanol sites. A higher buffer concentration (e.g., 25-50 mM) can more effectively "mask" these sites, improving peak shape.[12][21] Some buffer ions, like phosphate, are particularly effective at blocking silanols.[21] However, phosphate is not volatile and is incompatible with MS detection.[13]

If your neutral marker tails, the issue lies within your HPLC system hardware. This is often referred to as "extra-column dispersion" or "dead volume."[22][23][24]

  • Causality: Any space outside of the column where the sample band can spread out contributes to peak broadening and tailing.[25] This includes excessive tubing length, tubing with a large internal diameter (ID), or poorly made connections that create small voids.

  • Protocol: Performing a System Audit

    • Tubing: Replace all tubing between the injector and the column, and between the column and the detector, with the shortest possible lengths of narrow-bore PEEK tubing (e.g., 0.005" or 0.127 mm ID).

    • Fittings: Ensure all fittings are ferrule-based and correctly seated. A common error is a gap between the end of the tubing and the bottom of the fitting port, which creates a significant void.

    • Column Health: A void at the head of the column or a partially blocked inlet frit will cause tailing for all peaks.[7] Try reversing the column and flushing it with a strong solvent (ensure the column is designed to be reversible). If this doesn't help, the column may need to be replaced.

Q2: My peaks are fronting. Why is this happening?

Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but points to a specific set of problems.[26][27]

  • Sample Overload:

    • Causality: You are injecting a higher mass or volume of your analyte than the stationary phase can handle in a linear range. The overloaded molecules cannot all interact with the stationary phase, causing them to travel faster through the column and elute earlier, creating the "front."[27][28]

    • Solution: Perform a dilution series. Dilute your sample 1:10 and 1:100 and re-inject. If the fronting disappears or lessens significantly, you have confirmed sample overload. Reduce your sample concentration or injection volume accordingly.

  • Sample Solvent Incompatibility:

    • Causality: The solvent used to dissolve your sample is significantly "stronger" (less polar in reversed-phase) than your initial mobile phase. When injected, this strong solvent plug carries the analyte down the column prematurely and in a distorted band, causing fronting.[29]

    • Solution: As a rule, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest (most polar) solvent possible that will fully dissolve your sample, and keep the injection volume to a minimum.

G start Start: Peak Fronting Observed dilute_sample Dilute Sample (e.g., 1:10) & Re-inject start->dilute_sample eval_shape Does Peak Shape Improve? dilute_sample->eval_shape overload Diagnosis: Sample Overload Solution: Reduce concentration/volume eval_shape->overload Yes solvent_issue Diagnosis: Solvent Incompatibility eval_shape->solvent_issue No dissolve_in_mp Action: Dissolve sample in initial mobile phase solvent_issue->dissolve_in_mp

Diagram: Decision process for troubleshooting peak fronting.
Q3: My peaks are broad but symmetrical. How can I improve their efficiency?

Symmetrical but broad peaks indicate a loss of chromatographic efficiency. While some broadening is natural as peaks are retained longer, excessive width compromises resolution and sensitivity.

  • Extra-Column Volume: As discussed in the peak tailing section, dead volume is a primary cause of peak broadening.[22][23] This effect is especially pronounced for early-eluting peaks.[23] A system audit is the first step.

  • Sub-optimal Flow Rate:

    • Causality: According to the Van Deemter equation, there is an optimal linear velocity (and thus flow rate) for a given column where efficiency is maximized. A flow rate that is too high or too low can increase band broadening.[23]

    • Solution: Try reducing the flow rate by 25-50% (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min for a 4.6 mm ID column). If peaks become significantly sharper, your initial flow rate was too high.

  • Column Temperature:

    • Causality: Increasing the column temperature reduces the viscosity of the mobile phase, which improves the mass transfer of the analyte between the mobile and stationary phases. Faster mass transfer leads to sharper peaks.[30]

    • Solution: Use a column oven and increase the temperature (e.g., to 35°C or 40°C). This often has the dual benefit of sharpening peaks and reducing system backpressure.

  • Gradient Profile Optimization:

    • Causality: For gradient elution, a slope that is too shallow can cause excessive peak broadening for later-eluting compounds. Conversely, a steep gradient may not provide adequate resolution.

    • Protocol: Basic Gradient Optimization

      • Scouting Gradient: Run a fast, wide gradient (e.g., 5% to 95% organic over 10-15 minutes) to determine the approximate elution time of your ionone glucosides.[31]

      • Focus the Gradient: Create a new, shallower gradient that is focused around the elution window of your target analytes. For example, if your compounds elute between 30% and 45% organic in the scouting run, a new gradient could be 25% to 50% organic over 20 minutes. This will improve resolution and often sharpen peaks.[32]

      • Equilibration: Ensure the column is properly re-equilibrated at the initial mobile phase conditions for at least 5-10 column volumes before the next injection.[32]

Frequently Asked Questions (FAQs)

Q: What is the best starting mobile phase for ionone glucoside analysis? A: A good starting point is a gradient using a buffered aqueous mobile phase (A) and an organic mobile phase (B).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This is an excellent, MS-compatible choice for suppressing silanol activity.

  • Mobile Phase B: Acetonitrile. It is generally preferred over methanol as it has lower viscosity and often provides sharper peaks.

  • Initial Gradient: 5% B to 70% B over 25 minutes.

Q: Could my sample preparation be causing peak shape issues? A: Absolutely. Ensure your sample is fully dissolved and filtered through a 0.22 or 0.45 µm syringe filter. Particulates can clog the column inlet frit, leading to peak distortion and high backpressure. Also, remember to dissolve the sample in a solvent that is as weak or weaker than the initial mobile phase.

Q: When should I consider using a guard column? A: Always use a guard column when working with complex samples (e.g., plant extracts). A guard column is a short, disposable column that sits before your analytical column. It protects the analytical column from particulates and strongly retained matrix components that could damage it and cause peak shape issues.

Q: Can the detector settings affect my peak shape? A: Yes. An excessively high data acquisition rate or a long detector time constant can distort peak shape. For standard analytical HPLC, a data rate of 10-20 Hz is usually sufficient. Check your detector settings to ensure they are appropriate for the peak widths you are observing.

References

  • The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical. Available at: [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. Available at: [Link]

  • Column Volume and Extra-Column Volume. Phenomenex. Available at: [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. Available at: [Link]

  • Understanding Peak Fronting in HPLC. Phenomenex. Available at: [Link]

  • Troubleshooting - Technical Support - Service. MZ-Analysentechnik. Available at: [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. Available at: [Link]

  • Extra-Column Volume in HPLC. Element Lab Solutions. Available at: [Link]

  • How to fix peak shape in hplc? ResearchGate. Available at: [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

  • Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Lab Manager. Available at: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Axion Labs. Available at: [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. LinkedIn. Available at: [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Available at: [Link]

  • HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific. Available at: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available at: [Link]

  • Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer. Waters Corporation. Available at: [Link]

  • The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link]

  • ProntoSIL HPLC Columns. MAC-MOD Analytical. Available at: [Link]

  • Extracolumn Effects. LCGC International. Available at: [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. Available at: [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. Available at: [Link]

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases. SciSpace. Available at: [Link]

  • Three New Ionone Glycosides from Rhododendron capitatum Maxim. PMC - NIH. Available at: [Link]

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. PubMed. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • Glucosides of ionone-related compounds from tomato leaves. J-STAGE. Available at: [Link]

  • Phenolic glycosides and ionone glycoside from the stem of Sargentodoxa cuneata. PubMed. Available at: [Link]

  • New Ionone Glycosides from the Aerial Parts of Allium sativum and Their Anti-Platelet Aggregation Activity. ResearchGate. Available at: [Link]

  • Improving natural products identification through molecular features-oriented precursor ion selection and targeted MS/MS analysis: a case study of Zhi-Ke-Yang-Yin capsule. PMC - NIH. Available at: [Link]

  • Synthesis of α-ionyl-β-d-glucoside and its property of flavor release. ResearchGate. Available at: [Link]

  • How does pH affect the results of HPLC results? Quora. Available at: [Link]

  • Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). ResearchGate. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • HPLC Tips Peak Tailing. YouTube. Available at: [Link]

  • HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PMC - NIH. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6R,9R)-3-Oxo-alpha-ionol glucoside for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development and scientific discovery, our commitment extends beyond groundbreaking results to ensuring the safety of our personnel and the preservation of our environment. The proper management and disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (6R,9R)-3-Oxo-alpha-ionol glucoside, a natural product that, like many research chemicals, requires careful handling due to the absence of comprehensive hazard data. Our approach is grounded in the principles of proactive safety, regulatory compliance, and scientific best practices.

(6R,9R)-3-Oxo-alpha-ionol glucoside is a natural product identified in plants such as Brachiaria brizantha and has been studied for its potential allelopathic interactions.[1][2] While its specific toxicity and environmental hazards are not extensively documented in publicly available safety data sheets (SDS), the fundamental principles of chemical waste management must be rigorously applied. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan to protect workers from hazardous chemicals, and this includes procedures for safe disposal.[3][4][5]

Hazard Assessment and Precautionary Principle

Given the limited specific hazard information for (6R,9R)-3-Oxo-alpha-ionol glucoside, the precautionary principle must be invoked. This means treating the compound as potentially hazardous in the absence of evidence to the contrary. All laboratory personnel handling this compound should be trained on the potential risks associated with unknown chemicals and the laboratory's specific Chemical Hygiene Plan.[6][7]

Key Data for (6R,9R)-3-Oxo-alpha-ionol glucoside:

PropertyDataSource
Chemical Name (6R,9R)-3-Oxo-alpha-ionol glucoside[8]
CAS Number 77699-19-5[8]
Molecular Formula C₁₉H₃₀O₇[8][9]
Molecular Weight 370.44 g/mol [2][9]
Appearance Solid[8]
Known Hazards Specific hazards are not well-documented. Treat with caution as a potentially hazardous chemical.General Guidance
Incompatible Materials Assume incompatibility with strong oxidizing agents, strong acids, and strong bases until proven otherwise.General Chemical Safety Principles
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling (6R,9R)-3-Oxo-alpha-ionol glucoside for any purpose, including disposal, appropriate PPE must be worn. Engineering controls should be utilized to minimize exposure.

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation of dust particles.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[5]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn.[5]

    • Body Protection : A laboratory coat or gown is required to protect skin and clothing.[5]

    • Respiratory Protection : If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a respirator may be necessary, as determined by the laboratory's Chemical Hygiene Plan and a formal risk assessment.[6]

Step-by-Step Disposal Protocol

The disposal of (6R,9R)-3-Oxo-alpha-ionol glucoside must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Identification and Classification

Since specific hazard data is lacking, (6R,9R)-3-Oxo-alpha-ionol glucoside waste should be managed as hazardous chemical waste.[10][12] Do not dispose of this chemical down the drain or in the regular trash.[13]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][13]

  • Waste Container : Collect waste (6R,9R)-3-Oxo-alpha-ionol glucoside in a designated, leak-proof, and chemically compatible container with a secure lid.[14][15][16]

  • Incompatible Wastes : Do not mix this waste with other chemical waste streams unless their compatibility is known. Specifically, avoid mixing with strong oxidizing agents.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(6R,9R)-3-Oxo-alpha-ionol glucoside"

    • The approximate quantity of waste

    • The date the waste was first added to the container (accumulation start date)

    • The primary hazards (e.g., "Caution: Chemical with Unknown Hazards")

Step 3: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[17][18] The SAA must be at or near the point of generation and under the control of the laboratory personnel. The total volume of hazardous waste in an SAA is limited by regulations.[15][16]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[15]

  • Licensed Waste Contractor : The EHS office will coordinate with a licensed hazardous waste disposal contractor for the transportation and ultimate disposal of the chemical waste in accordance with all federal, state, and local regulations.[17][19]

  • Record Keeping : Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is a crucial aspect of laboratory safety and regulatory compliance.[13][17]

Decision-Making Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of (6R,9R)-3-Oxo-alpha-ionol glucoside.

DisposalWorkflow start Start: Generation of (6R,9R)-3-Oxo-alpha-ionol glucoside waste hazard_assessment Conduct Hazard Assessment (Treat as potentially hazardous due to lack of data) start->hazard_assessment ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_assessment->ppe waste_collection Collect waste in a designated, labeled, and sealed container ppe->waste_collection labeling Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Start Date 'Caution: Chemical with Unknown Hazards' waste_collection->labeling storage Store in a designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact Institutional EHS for waste pickup storage->contact_ehs disposal Arrange for disposal via a licensed hazardous waste contractor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Decision-making workflow for the disposal of (6R,9R)-3-Oxo-alpha-ionol glucoside.

Regulatory Compliance

Adherence to federal and local regulations is not optional. Key regulatory bodies and standards include:

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan.[3][4]

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[11] Your institution's EHS department will be well-versed in these regulations.

By following these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Chemical Waste Management for Laboratories. (n.d.).
  • (6R,9R)-3-Oxo-α-ionol glucoside - MilliporeSigma. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • The Occupational Safety & Health Administration (OSHA) Guidelines. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • (6R,9R)-3-Oxo-α-ionol glucoside - 1 mg - Tebubio. (n.d.).
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • Effective Laboratory Waste Management Tips - Environmental Marketing. (2025, August 4).
  • Laboratory Safety Guidance - OSHA. (2011).
  • (6R,9R)-3-Oxo-α-ionol glucoside | Natural Product - TargetMol. (n.d.).
  • (6R,9R)-3-Oxo-α-ionol glucoside | Natural Product | MedChemExpress. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • (6R,9R)-3-Oxo-α-ionol glucoside | Hammond Cell Tech. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • (6R,9S)-3-Oxo-α-ionol glucoside | 159813-37-3 - ChemicalBook. (2025, April 17).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
  • Proper Disposal of 6-Hydroxyflavone-beta-D-glucoside: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Waste | US EPA. (2026, February 12).
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
  • (6R,9S)-3-Oxo-α-ionol β-D-glucopyranoside | Terpenoids - InvivoChem. (n.d.).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • Hazardous Waste Transportation | US EPA. (2025, August 13).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • (6R,9R)-3-Oxo-Alpha-Ionol-Beta-D-Glucopyranoside - PubChem. (n.d.).
  • (6R,9R)-3-Oxo-α-ionol glucoside - - Sigma-Aldrich. (n.d.).
  • (6R,9S)-3-Oxo-alpha-ionol glucoside | C19H30O7 | CID 21630888 - PubChem. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Household Hazardous Wastes - Illinois EPA. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.